molecular formula C5H6O5 B15074848 2-oxo(1,2,3,4,5-13C5)pentanedioic acid

2-oxo(1,2,3,4,5-13C5)pentanedioic acid

Cat. No.: B15074848
M. Wt: 151.06 g/mol
InChI Key: KPGXRSRHYNQIFN-CVMUNTFWSA-N
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Description

2-oxo(1,2,3,4,5-13C5)pentanedioic acid, also known as 2-oxo-1,5-pentanedioic acid, is a compound with the molecular formula C5H6O5. It is a labeled form of 2-oxoglutaric acid, where the carbon atoms are isotopically labeled with carbon-13. This compound is significant in various biochemical processes and is often used in scientific research to study metabolic pathways and enzyme mechanisms .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-oxo(1,2,3,4,5-13C5)pentanedioic acid typically involves the isotopic labeling of 2-oxoglutaric acid. One common method is the carboxylation of labeled succinic acid derivatives. The reaction conditions often require a controlled environment to ensure the incorporation of the carbon-13 isotope .

Industrial Production Methods

Industrial production of this compound is less common due to the specialized nature of isotopic labeling. it can be produced in specialized facilities that handle isotopic compounds, using methods similar to those in laboratory synthesis but scaled up for larger quantities .

Chemical Reactions Analysis

Types of Reactions

2-oxo(1,2,3,4,5-13C5)pentanedioic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts for substitution reactions. The conditions vary depending on the desired product but often involve controlled temperatures and pH levels .

Major Products

The major products formed from these reactions include succinic acid, hydroxy derivatives, and various esters and amides. These products are often used in further biochemical studies and industrial applications .

Scientific Research Applications

2-oxo(1,2,3,4,5-13C5)pentanedioic acid is widely used in scientific research, including:

Mechanism of Action

The mechanism of action of 2-oxo(1,2,3,4,5-13C5)pentanedioic acid involves its role as an intermediate in the citric acid cycle. It acts as a substrate for various enzymes, including oxoglutarate dehydrogenase, which catalyzes its conversion to succinyl-CoA. This process is crucial for energy production and metabolic regulation .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

Uniqueness

The uniqueness of 2-oxo(1,2,3,4,5-13C5)pentanedioic acid lies in its isotopic labeling, which allows for detailed studies of metabolic pathways and enzyme mechanisms. This labeling provides insights that are not possible with non-labeled compounds .

Properties

Molecular Formula

C5H6O5

Molecular Weight

151.06 g/mol

IUPAC Name

2-oxo(1,2,3,4,5-13C5)pentanedioic acid

InChI

InChI=1S/C5H6O5/c6-3(5(9)10)1-2-4(7)8/h1-2H2,(H,7,8)(H,9,10)/i1+1,2+1,3+1,4+1,5+1

InChI Key

KPGXRSRHYNQIFN-CVMUNTFWSA-N

Isomeric SMILES

[13CH2]([13CH2][13C](=O)O)[13C](=O)[13C](=O)O

Canonical SMILES

C(CC(=O)O)C(=O)C(=O)O

Origin of Product

United States

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